4-(Benzenesulfonyl)butan-1-amine hydrochloride
Description
4-(Benzenesulfonyl)butan-1-amine hydrochloride is a small organic molecule featuring a butan-1-amine backbone substituted at the 4-position with a benzenesulfonyl group and a hydrochloride counterion.
Properties
Molecular Formula |
C10H16ClNO2S |
|---|---|
Molecular Weight |
249.76 g/mol |
IUPAC Name |
4-(benzenesulfonyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S.ClH/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI Key |
QUQVMNVHPFMUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)butan-1-amine hydrochloride typically involves the reaction of benzenesulfonyl chloride with butan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl
The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of 4-(Benzenesulfonyl)butan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition, particularly as a potential inhibitor of serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form stable complexes with the active sites of enzymes, inhibiting their activity. This inhibition can occur through covalent modification or non-covalent interactions, depending on the enzyme and the specific conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-(Benzenesulfonyl)butan-1-amine Hydrochloride and Analogues
*Calculated based on molecular formula.
Key Comparative Insights:
Functional Group Influence: The benzenesulfonyl group in the target compound distinguishes it from analogs like N-Methyl-4-phenylbutan-1-amine hydrochloride (), which lacks sulfonyl electronegativity. This group may improve binding to serine proteases or sulfonamide-sensitive enzymes .
Solubility and Bioavailability: The hydrochloride salt in all compounds enhances water solubility. However, the benzenesulfonyl group’s polarity may confer better solubility than the nonpolar phenyl or thiophene groups in analogs like 4-(5-chlorothiophen-2-yl)butan-1-amine HCl () . The tetrazole analog () offers metabolic stability akin to carboxylic acids but with improved membrane permeability .
Structural Flexibility :
- Compounds with extended alkyl chains (e.g., N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine HCl, ) show increased lipophilicity, which may affect blood-brain barrier penetration compared to the shorter butan-1-amine backbone of the target compound .
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